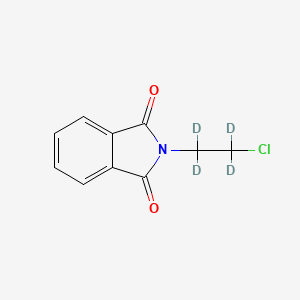

2-(2-Chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione

Descripción general

Descripción

2-(2-Chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione is a unique compound characterized by the presence of a chloro-substituted ethyl group and an isoindole-1,3-dione core. The incorporation of deuterium atoms in place of hydrogen atoms enhances its stability and alters its chemical properties, making it a subject of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction is carried out under reflux conditions in a suitable solvent such as toluene, with the presence of a catalyst like palladium acetate and triethylamine .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solventless conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions: 2-(2-Chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield deuterated analogs with altered properties.

Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include deuterated analogs, substituted isoindole derivatives, and various oxides .

Aplicaciones Científicas De Investigación

2-(2-Chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism by which 2-(2-Chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione exerts its effects involves its interaction with specific molecular targets and pathways. The deuterium atoms enhance the compound’s stability, allowing it to interact more effectively with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparación Con Compuestos Similares

2-Chloroethylisoindole-1,3-dione: Lacks deuterium atoms, resulting in different chemical properties.

2-(2-Bromoethyl)isoindole-1,3-dione: Substitution of chlorine with bromine alters reactivity and stability.

2-(2-Fluoroethyl)isoindole-1,3-dione: Fluorine substitution affects the compound’s electronic properties.

Uniqueness: The presence of deuterium atoms in 2-(2-Chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione enhances its stability and alters its reactivity, making it unique compared to its non-deuterated analogs. This uniqueness is particularly valuable in research applications where stability and specific interactions are crucial .

Actividad Biológica

Overview

2-(2-Chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione is a synthetic compound notable for its unique structural features, which include a chloro-substituted ethyl group and an isoindole-1,3-dione core. The incorporation of deuterium enhances the compound's stability and alters its chemical properties, making it a subject of interest in various scientific domains, particularly in biological research and medicinal chemistry.

The primary biological target of this compound is the human dopamine receptor D2 (hD2R) . It acts as an allosteric modulator at this receptor site, influencing dopaminergic signaling pathways. This interaction suggests potential therapeutic applications in conditions related to dopamine dysregulation such as schizophrenia and Parkinson's disease.

Pharmacological Properties

Research indicates that derivatives of isoindole-1,3-dione exhibit significant pharmacological activities including:

- Inhibition of Aldose Reductase : Some studies have shown that isoindole derivatives can inhibit aldose reductase (AR), an enzyme implicated in diabetic complications and other metabolic disorders .

- Antioxidant Activity : Compounds similar to this compound have demonstrated antioxidant properties that may contribute to their therapeutic potential .

Case Studies

Several studies have explored the biological effects of isoindole derivatives:

- Study on Aldose Reductase Inhibition : A study published in ResearchGate highlighted the potential of isoindole derivatives to inhibit aldose reductase activity both in silico and in vitro. The findings suggested that modifications to the isoindole structure could enhance inhibitory potency .

- Neuropharmacological Evaluation : Another investigation focused on the neuropharmacological effects of similar compounds on animal models. The results indicated that these compounds could modulate dopamine receptors effectively, leading to behavioral changes consistent with dopaminergic activity.

Synthesis and Stability

The synthesis of this compound typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative under reflux conditions using solvents like toluene. The presence of deuterium not only enhances stability but also aids in tracing metabolic pathways during biological studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H8ClD4N O2 |

| Molecular Weight | 211.68 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

Propiedades

IUPAC Name |

2-(2-chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2/i5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHGARLYQHMNTB-NZLXMSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10732421 | |

| Record name | 2-[2-Chloro(~2~H_4_)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10732421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1252995-10-0 | |

| Record name | 2-[2-Chloro(~2~H_4_)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10732421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.